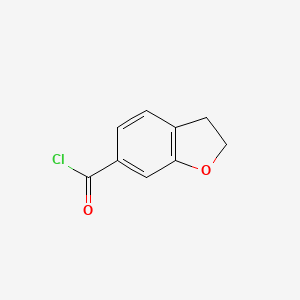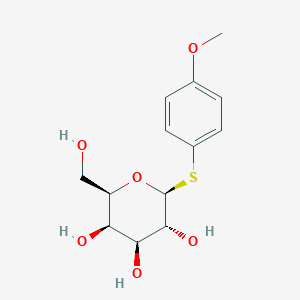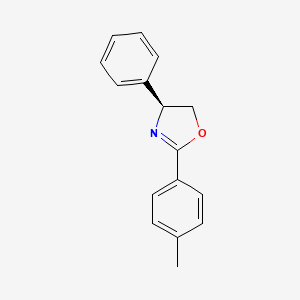![molecular formula C7H3BrINO B12873178 2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
2-Bromo-6-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both bromine and iodine atoms attached to a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of 2-aminophenol and aromatic aldehydes, followed by cyclization and halogenation reactions . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and iodine sources. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form complex biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Various substituted benzoxazole derivatives.
Coupling Reactions: Biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced benzoxazole compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and function . The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets.
Comparación Con Compuestos Similares
- 6-Bromo-2-iodobenzo[d]oxazole
- 2-Bromo-4-iodobenzo[d]oxazole
- 2-Iodo-6-bromobenzo[d]oxazole
Comparison: 2-Bromo-6-iodobenzo[d]oxazole is unique due to the specific positioning of bromine and iodine atoms on the benzoxazole ring This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C7H3BrINO |
|---|---|
Peso molecular |
323.91 g/mol |
Nombre IUPAC |
2-bromo-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
Clave InChI |
LSEAHTOOZUZZKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


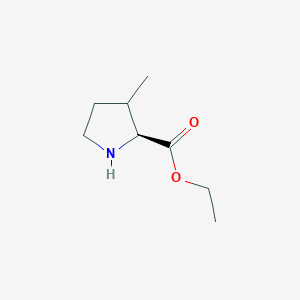
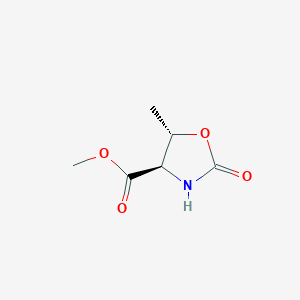
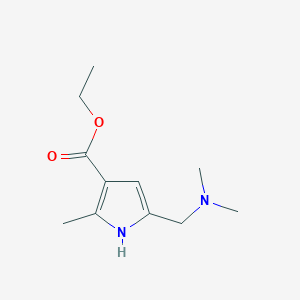
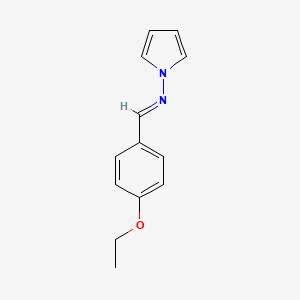
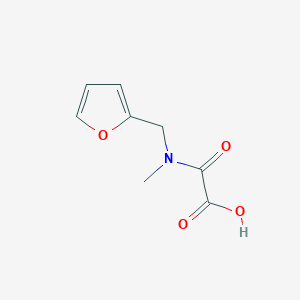
![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
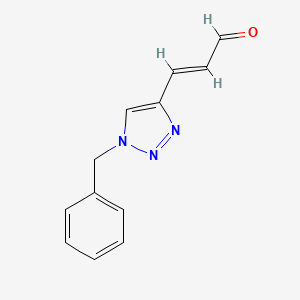
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
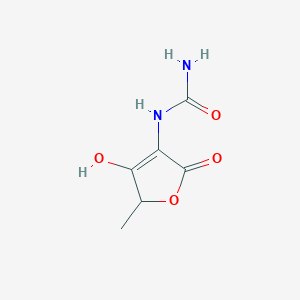
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
